Target Engagement Profile: GPR151 Screening vs. Serotonin Receptor 5-HT2A Affinity of the Altanserin Analog
The target compound was specifically submitted to a high-throughput cell-based assay designed to identify activators of the orphan G-protein coupled receptor GPR151 (PubChem AID: 1508602), a target implicated in habenular function, neuropsychiatric disorders, and nicotine dependence [1]. This is in stark contrast to its close structural analog altanserin, where the 3-methylpiperidine-1-carbonyl is replaced by a 4-(4-fluorobenzoyl)piperidine-1-ethyl chain. Altanserin is a potent 5-HT2A receptor antagonist with a binding affinity (Ki) of 0.13 nM, demonstrating that this chemical scaffold's target profile is exquisitely sensitive to modifications on the amide side chain [2]. The specific selection of the target compound for GPR151 screening over thousands of other library members serves as a practical, selection-based differentiation event.
| Evidence Dimension | Primary screening target vs. validated pharmacological target |
|---|---|
| Target Compound Data | Submitted to GPR151 primary activator HTS assay (quantitative result undisclosed) |
| Comparator Or Baseline | Altanserin: GPR151 activity unknown; validated 5-HT2A antagonist with Ki = 0.13 nM |
| Quantified Difference | Qualitative orthogonal target engagement: GPR151 (investigational) vs. 5-HT2A (validated). Binding affinity difference cannot be calculated. |
| Conditions | Target compound: cell-based GPR151 activation assay (SRIMSC). Altanserin: radioligand displacement in rat frontal cortex. |
Why This Matters
Procurement of this specific compound is mandatory for research groups aiming to validate GPR151 as a druggable target, as even a close structural analog like altanserin will produce confounding results due to its potent primary activity at 5-HT2A receptors.
- [1] PubChem BioAssay AID:1508602. Cell-based high throughput primary assay to identify activators of GPR151. Source: The Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB. Affinity Data for CHEMBL62919 (Altanserin). Ki: 0.130 nM for 5-HT2A receptor. View Source
